REACTION_CXSMILES
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[CH3:1][C:2](O)([CH2:7][CH2:8][CH:9]=[CH2:10])[CH2:3][C:4](O)=[O:5].C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+]>>[CH3:10][C:9]1[CH:3]2[CH:2]([CH2:7][CH:8]=1)[CH2:1][C:4]2=[O:5] |f:2.3|
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Name
|
|
Quantity
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2.07 g
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Type
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reactant
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Smiles
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CC(CC(=O)O)(CCC=C)O
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Name
|
|
Quantity
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15 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
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potassium acetate
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Quantity
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3 g
|
Type
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reactant
|
Smiles
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C(C)(=O)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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equipped with a reflux condenser
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Type
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CUSTOM
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Details
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fitted with a CaCl2 tube
|
Name
|
|
Type
|
|
Smiles
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CC=1C2C(CC2CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |